4-(isopropylthio)butyl phenyl ether
Overview
Description
“4-(isopropylthio)butyl phenyl ether” is a complex organic compound. It belongs to the class of ethers, which are organic compounds that contain an oxygen atom connected to two alkyl or aryl groups . Ethers are known for their unreactive nature, making them excellent solvents for various reactions .
Molecular Structure Analysis
Ethers have a general formula of R-O-R’, where R and R’ represent alkyl or aryl groups . The oxygen atom in an ether is sp3 hybridized, and the shape around the oxygen atom is bent . The C-O-C bond angle is close to the tetrahedral angle (109.5 degrees). The exact molecular structure of “4-(isopropylthio)butyl phenyl ether” would require more specific information or computational chemistry analysis.Chemical Reactions Analysis
Ethers are generally unreactive, but they can undergo a few notable reactions. The most common reaction of ethers is cleavage of the C–O bond by strong acids . The reaction pathway (S N 1, S N 2, or E1) depends on the nature of the substituents attached to the ether .Physical And Chemical Properties Analysis
Ethers have unique physical and chemical properties. They have lower boiling points than alcohols of similar molar mass due to the absence of hydrogen bonding between ether molecules . Ethers are also quite soluble in water . The specific physical and chemical properties of “4-(isopropylthio)butyl phenyl ether” are not available in the sources retrieved.Safety and Hazards
properties
IUPAC Name |
4-propan-2-ylsulfanylbutoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20OS/c1-12(2)15-11-7-6-10-14-13-8-4-3-5-9-13/h3-5,8-9,12H,6-7,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOOUTKRNLRYCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCCOC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propan-2-ylsulfanylbutoxybenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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